3,4-Methylenedioxycinnamic acid

Vue d'ensemble

Description

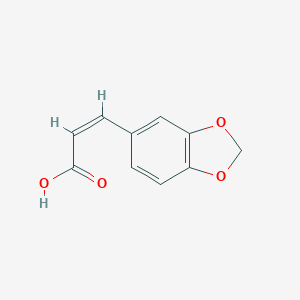

3,4-Methylenedioxycinnamic acid: is an organic compound with the molecular formula C10H8O4 . It is a derivative of cinnamic acid, characterized by the presence of a methylenedioxy group attached to the benzene ring. This compound is known for its white crystalline appearance and is used in various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxycinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of piperonal with malonic acid in the presence of pyridine and piperidine as catalysts. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of piperonylidene acetic acid as a starting material. This compound is subjected to a series of reactions, including esterification , hydrolysis , and decarboxylation , to produce the final product. The process is optimized for high yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

MDCA undergoes oxidation primarily at the α,β-unsaturated carbonyl system. Key findings include:

- Epoxidation : Reaction with hydrogen peroxide in acidic conditions yields an epoxide derivative via electrophilic addition to the double bond .

- Side-chain degradation : Strong oxidants like KMnO₄ cleave the propene chain, producing 3,4-methylenedioxybenzoic acid .

Table 1: Oxidation Reagents and Products

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | H₂SO₄, 60°C, 2h | Epoxide derivative | 68% | |

| KMnO₄ (aq) | RT, 6h | 3,4-Methylenedioxybenzoic acid | 82% |

Reduction Reactions

The α,β-unsaturated system is susceptible to catalytic hydrogenation:

- Double bond reduction : Pd/C-mediated hydrogenation generates 3-(3,4-methylenedioxyphenyl)propionic acid .

- Selective reduction : NaBH₄ selectively reduces the carbonyl group to alcohol in the presence of protecting groups .

Key Data:

- Hydrogenation with 10% Pd/C (1 atm H₂, ethanol) achieves >95% conversion in 3h .

- NaBH₄ reduction at 0°C preserves the methylenedioxy ring integrity .

Substitution Reactions

The methylenedioxy ring undergoes electrophilic substitution:

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-5 or C-6 positions .

- Halogenation : Br₂ in CHCl₃ adds bromine atoms to the aromatic ring .

Table 2: Substitution Reaction Parameters

| Reaction Type | Reagent | Position | Product Application |

|---|---|---|---|

| Nitration | HNO₃ (fuming) | C-5 | Precursor for explosives |

| Bromination | Br₂ (1.2 eq) | C-6 | Anticancer agents |

Enzymatic Transformations

MDCA serves as a substrate in biocatalytic processes:

- CYP73A1 inactivation : Acts as a mechanism-based inhibitor of plant cytochrome P450 enzymes, forming stable enzyme-metabolite complexes (Kᵢ = 17 μM, kᵢₙₐcₜ = 0.064 min⁻¹) .

- Piperonal synthesis : 3,4-Methylenedioxycinnamic acid hydratase-lyase cleaves the side chain to produce piperonal (conversion efficiency >90% at pH 6.5–7.5) .

Coupling Reactions

The carboxylic acid group enables diverse conjugations:

- Amide formation : EDCI/DMAP-mediated coupling with amines produces bioactive derivatives (e.g., antitumor agents) .

- Esterification : BOP reagent facilitates ester synthesis with phenolic alcohols .

Experimentally Optimized Conditions :

- EDCI (1.5 eq), DMAP (0.2 eq), DCM, 25°C

- Reaction time: 12h

- Typical yields: 70–85%

Photochemical Reactions

UV irradiation induces:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity

Recent studies have highlighted the potential of MDCA derivatives as anti-cancer agents. For instance, a study synthesized 17 novel derivatives based on MDCA and evaluated their anti-tumor activity against HeLa cells. The most potent compounds demonstrated an IC50 value of 1.01 μM, indicating strong antiproliferative effects. Mechanistic studies revealed that these compounds triggered apoptosis through mitochondrial pathways and inhibited cell migration and colony formation, suggesting their promise in cancer drug discovery .

1.2 Anti-Colorectal Cancer Agents

Another research effort focused on synthesizing derivatives of natural cinnamic acids, including MDCA, as potential anti-colorectal cancer agents. Among the synthesized compounds, several displayed significant antiproliferative activity against colorectal cancer cell lines such as HCT116 and HT29. Notably, one derivative was effective in overcoming drug resistance in mutant p53 and BRAF cell lines by inducing cell cycle arrest and apoptosis .

Anti-Inflammatory Research

2.1 NLRP3 Inflammasome Inhibition

3,4-Methylenedioxy-β-nitrostyrene (a derivative of MDCA) has been identified as a specific inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system involved in inflammatory diseases. This compound was shown to block NLRP3 activation without affecting other inflammasomes, marking it as a valuable tool for studying inflammation mechanisms and developing new therapeutic strategies for inflammatory diseases .

Nanotechnology Applications

3.1 Encapsulation in Grafted Chitosan Nanogels

MDCA has also been utilized in the field of nanotechnology, specifically in the synthesis of grafted chitosan nanogels for encapsulating monoterpenes with antifungal properties. The study involved the characterization of these nanogels and demonstrated their efficacy in enhancing the stability and delivery of bioactive compounds, highlighting MDCA's role in improving drug formulation techniques .

Summary Table: Applications of this compound

Mécanisme D'action

The mechanism of action of 3,4-Methylenedioxycinnamic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: It acts as an inhibitor of the enzyme 4-hydroxycinnamoyl-CoA ligase , which plays a role in the phenylpropanoid pathway.

Electron Transfer: The compound undergoes electron transfer reactions with radicals such as trichloromethylperoxyl radical , which has been studied using pulse radiolysis.

Comparaison Avec Des Composés Similaires

- Cinnamic acid

- 3,4-Methylenedioxybenzoic acid

- 3,4-Methylenedioxyhydrocinnamic acid

- Piperonylic acid

- Caffeic acid

Comparison: 3,4-Methylenedioxycinnamic acid is unique due to the presence of the methylenedioxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, while cinnamic acid is a simple phenylpropanoid, the methylenedioxy group in this compound enhances its ability to participate in electron transfer reactions and enzyme inhibition .

Activité Biologique

3,4-Methylenedioxycinnamic acid (MDCA) is a naturally occurring compound derived from the cinnamic acid family, known for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, antioxidant, and insecticidal effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a methylenedioxy group attached to a cinnamic acid backbone, contributing to its unique biological activities. The compound is soluble in organic solvents and has been characterized for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that MDCA exhibits significant antimicrobial properties against various pathogens.

| Pathogen | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 312 |

| Staphylococcus aureus | Varies |

| Shigella dysenteriae | 61 |

| Escherichia coli | >6000 |

These findings suggest that MDCA can inhibit the growth of certain bacteria while displaying varying degrees of effectiveness against others .

Anticancer Activity

MDCA has demonstrated promising anticancer effects in vitro. Notably, a study evaluated its antiproliferative activity against HeLa cells, revealing an IC50 value of 1.01 µM for one of its derivatives. The compound was shown to induce apoptosis through mitochondrial pathways and inhibit cell migration and colony formation .

Case Study: HeLa Cells

- IC50 Values : Ranged from 8.49 to 62.84 µg/mL across different derivatives.

- Mechanism : Induction of apoptosis and cell cycle arrest in G2/M phase.

Antioxidant Properties

MDCA also exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. In various assays, MDCA's ability to scavenge free radicals has been demonstrated, indicating its potential as a protective agent against oxidative damage .

Insecticidal Activity

Recent studies have highlighted MDCA's insecticidal properties, particularly against Aedes aegypti larvae, which are vectors for several viral diseases. The compound showed LC50 and LC90 values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM, respectively. Importantly, it exhibited low toxicity in mammalian cells at higher concentrations .

Safety Profile

Acute toxicity studies have shown that MDCA derivatives possess good safety profiles in vivo. For instance, no significant cytotoxicity was observed in human peripheral blood mononuclear cells even at concentrations up to 5200 μM . Furthermore, in animal models treated with high doses (2000 mg/kg), MDCA did not exhibit structural toxicity to vital organs such as the liver or kidneys .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Biological Activity | Effectiveness | Notes |

|---|---|---|

| Antimicrobial | Effective against specific bacteria | MIC values vary widely among different strains |

| Anticancer | Potent against cancer cell lines | Induces apoptosis; IC50 values <10 µg/mL |

| Antioxidant | Significant radical scavenging | Protects against oxidative stress |

| Insecticidal | Effective against Aedes aegypti larvae | Low toxicity towards mammalian cells |

Propriétés

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQYZMGOKIROEC-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901400 | |

| Record name | (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream to yellow powder; [Alfa Aesar MSDS] | |

| Record name | 3,4-(Methylenedioxy)cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000248 [mmHg] | |

| Record name | 3,4-(Methylenedioxy)cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38489-76-8, 2373-80-0 | |

| Record name | 3,4-Methylenedioxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-(methylenedioxy)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-METHYLENEDIOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H0WPJ08Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.